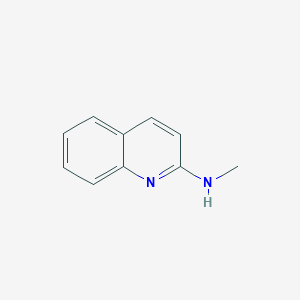

N-methylquinolin-2-amine

Übersicht

Beschreibung

Synthesis Analysis

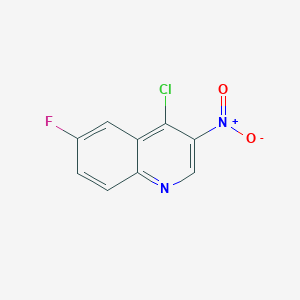

There are various methods reported in the literature for the synthesis of quinoline derivatives, including N-methylquinolin-2-amine . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring with a methylamine substituent. The InChI string representation of the molecule isInChI=1S/C10H10N2/c1-11-10-7-6-8-4-2-3-5-9(8)12-10/h2-7H,1H3,(H,11,12) . The Canonical SMILES representation is CNC1=NC2=CC=CC=C2C=C1 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 158.20 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. The compound has a rotatable bond count of 1. The exact mass and the monoisotopic mass of the compound are 158.084398327 g/mol. The topological polar surface area is 24.9 Ų, and it has a heavy atom count of 12 .Wissenschaftliche Forschungsanwendungen

Catalytic Synthesis Utilizing CO2 and H2 N-methylquinolin-2-amine (NMQA) demonstrates significant potential in catalytic synthesis processes. A study highlighted its production through the methylation of quinolines using CO2 and H2, catalyzed by Ru-triphos complexes, achieving a product yield of 99%. This process underscores NMQA's role in the sustainable synthesis of valuable chemicals from less saturated nitrogen-containing heterocyclic aromatic compounds (He et al., 2017).

Role in Neurochemical Research NMQA is identified as part of endogenous amines in rat brains, suggesting its biological significance and potential involvement in neurological conditions. The discovery of tetrahydroisoquinoline and 1-methyl-tetrahydroisoquinoline in non-treated rat brain points to their role as endogenous substances, possibly related to neurological disorders like parkinsonism (Kohno et al., 1986).

Medicinal Chemistry and Pharmacology Research into the pharmacological effects of NMQA derivatives has uncovered their potential in treating diseases. For instance, the identification of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as an anticancer clinical candidate highlights the therapeutic applications of NMQA derivatives, showcasing potent apoptosis induction and efficacy in cancer models with excellent blood-brain barrier penetration (Sirisoma et al., 2009).

Biosynthesis of Plant Alkaloids In botanical research, NMQA's relevance is exemplified by its involvement in the biosynthesis of the aporphine alkaloid magnoflorine in opium poppy. The isolation and characterization of reticuline N-methyltransferase, which facilitates the N-methylation of tertiary amine substrates including NMQA, underscore its critical role in the production of bioactive plant compounds (Morris & Facchini, 2016).

Chemical Synthesis and Drug Development NMQA serves as a building block in chemical syntheses, particularly in the creation of compounds with significant medicinal potential. The design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents, including NMQA, demonstrate its utility in developing new therapeutic agents with potent antifungal activity (Kumar et al., 2011).

Zukünftige Richtungen

Quinoline derivatives, including N-methylquinolin-2-amine, have shown substantial biological activities and have been used in the synthesis of various pharmaceutical agents . Therefore, future research could focus on exploring the biological activities of this compound and its potential applications in medicinal chemistry.

Wirkmechanismus

Target of Action

N-Methylquinolin-2-amine, a derivative of quinoline, has been found to have substantial biological activities . Quinoline is an essential heterocyclic compound that plays a major role in medicinal chemistry Quinoline-based compounds are known for their diverse therapeutic profiles, including antimalarial, antimicrobial, and anticancer activities .

Mode of Action

Quinoline-based compounds, such as 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, have been found to interact with the pi3k/akt/mtor pathway proteins . This pathway plays a role in multiple cancers by regulating apoptosis and cell proliferation .

Biochemical Pathways

The PI3K/AKT/mTOR pathway is the most common signaling pathway affected by quinoline-based compounds . This pathway plays a crucial role in cell survival, growth, and proliferation. When this pathway is dysregulated, it can lead to uncontrolled cell growth and cancer .

Pharmacokinetics

It is noted that all compounds in a series of 2-chloro n-substituted amino quinolines, which includes this compound, are predicted to satisfy the adme profile . ADME refers to the absorption, distribution, metabolism, and excretion of a compound, which are critical factors in determining the drug’s bioavailability and overall therapeutic effect.

Result of Action

One of the compounds in the same series, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, has been found to be active against a non-small cell lung cancer cell line, a549, with an inhibition concentration value of 294 μM . This suggests that this compound may have similar anticancer effects.

Eigenschaften

IUPAC Name |

N-methylquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-11-10-7-6-8-4-2-3-5-9(8)12-10/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVSMFKXVSNGSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40502139 | |

| Record name | N-Methylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52430-43-0 | |

| Record name | N-Methylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

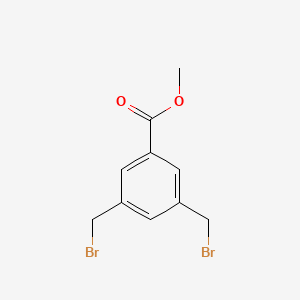

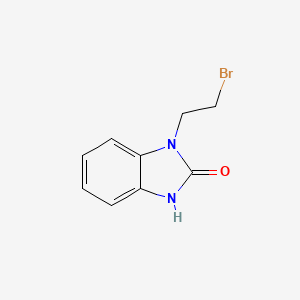

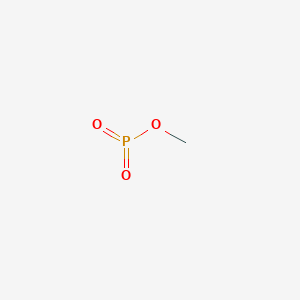

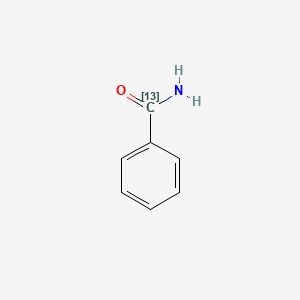

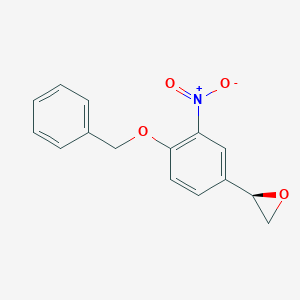

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanol-2-[(6-amino-2-napthalenyl)-sulfonyl]-hydrogen sulfate](/img/structure/B1600690.png)

![3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B1600702.png)